molecular formula C40H69N5O7 B1665329 Auristatin E CAS No. 160800-57-7

Auristatin E

Cat. No.: B1665329
CAS No.: 160800-57-7
M. Wt: 732.0 g/mol
InChI Key: WOWDZACBATWTAU-FEFUEGSOSA-N
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Mechanism of Action

Target of Action

Auristatin E, specifically its derivative Monomethyl this compound (MMAE), is a synthetic antineoplastic agent . It is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . The primary target of this compound is tubulin , a protein that forms the microtubules of the cellular cytoskeleton .

Mode of Action

This compound acts as an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The action of this compound leads to the disruption of microtubules and induction of ER stress, leading to apoptosis and tumor cell death . This disruption of microtubules affects the normal mitotic process, leading to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound, particularly MMAE, is complex due to its conjugation to antibodies. While MMAE is rapidly eliminated from the plasma, it shows prolonged and extensive distribution in tissues, blood cells, and tumor . Highly perfused tissues demonstrated tissue-to-plasma area under the concentration curve (AUC) ratios > 20, and poorly perfused tissues had ratios from 1.3 to 2.4 .

Result of Action

The result of this compound’s action is the induction of apoptosis and cell death in tumor cells . It has been shown to sensitize colorectal and pancreatic cancer cells to ionizing radiation (IR) in a schedule- and dose-dependent manner, correlating with mitotic arrest . This is evidenced by decreased clonogenic survival and increased DNA double-strand breaks in irradiated cells treated with MMAE .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell . This suggests that the presence and activity of cathepsin in the tumor microenvironment could influence the efficacy of this compound. Additionally, the ability of the monoclonal antibody to direct this compound to the cancer cells can be influenced by the expression of the target antigen on the cancer cells .

Biochemical Analysis

Biochemical Properties

Auristatin E plays a crucial role in biochemical reactions by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound interacts with tubulin, a protein that forms the structural components of microtubules, by binding to its vinca domain . This binding prevents the addition of tubulin dimers to the growing microtubule ends, thereby inhibiting microtubule assembly .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase by disrupting microtubule dynamics, leading to apoptosis . In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death through the activation of the intrinsic apoptotic pathway . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inducing endoplasmic reticulum stress and activating the unfolded protein response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the vinca domain of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to the formation of abnormal mitotic spindles, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound also induces the activation of caspases, a family of proteases that play a key role in the execution of apoptosis . Furthermore, this compound has been shown to induce the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under physiological conditions and retains its cytotoxic activity for extended periods . Prolonged exposure to this compound can lead to the development of resistance in cancer cells, which may involve the upregulation of drug efflux pumps and alterations in tubulin structure . Additionally, long-term treatment with this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound can induce severe toxic effects, including myelosuppression, hepatotoxicity, and neurotoxicity . Studies have also identified threshold effects, where a minimum effective dose is required to achieve therapeutic efficacy . The therapeutic window of this compound is narrow, necessitating careful dose optimization to balance efficacy and toxicity .

Metabolic Pathways

This compound is primarily metabolized through the cytochrome P450 enzyme system, particularly CYP3A4/5 . The metabolic pathways involve the oxidation and subsequent conjugation of this compound, leading to its excretion via the biliary and renal routes . The metabolism of this compound can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity . Additionally, this compound has been shown to interact with various metabolic enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, including P-glycoprotein, which can affect its cellular uptake and efflux . The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . This compound has been shown to accumulate in highly perfused tissues, such as the liver and kidneys, as well as in tumor tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts microtubule dynamics . It is also found in endosomes and lysosomes, where it can be released from antibody-drug conjugates through proteolytic cleavage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Auristatin E is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of various amino acid derivatives under controlled conditions to form the peptide backbone. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to increase yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Auristatin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Auristatin E has a wide range of scientific research applications, including:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160800-57-7
Record name L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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